1-(4-methoxy-3-methylbenzenesulfonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine
CAS No.: 1219912-28-3
Cat. No.: VC7426758
Molecular Formula: C20H23N5O4S
Molecular Weight: 429.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219912-28-3 |
|---|---|
| Molecular Formula | C20H23N5O4S |
| Molecular Weight | 429.5 |
| IUPAC Name | 3-[6-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-methyl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C20H23N5O4S/c1-14-12-17(5-6-18(14)28-3)30(26,27)25-10-8-24(9-11-25)19-7-4-16(13-21-19)20-22-15(2)29-23-20/h4-7,12-13H,8-11H2,1-3H3 |
| Standard InChI Key | WPKCLOOLLXVLNR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C)OC |
Introduction
Molecular Formula
The molecular formula of the compound is .
Synthesis Pathways
The synthesis of compounds like this often involves multistep reactions to incorporate the piperazine core, oxadiazole ring, and sulfonyl group.
General Synthetic Steps:
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Formation of the Piperazine Core: Piperazine derivatives are synthesized by reacting ethylene diamine with appropriate alkylating agents or through reduction of pyrazine .
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Oxadiazole Ring Formation: Typically achieved by cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or thionyl chloride .
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Sulfonamide Coupling: The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides or related reagents.
These steps are optimized to ensure high yields and purity for pharmaceutical applications.
Pharmacological Potential
Compounds with similar structures have shown activity against various biological targets:
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Antipsychotic Activity: Piperazine derivatives are known to interact with dopamine and serotonin receptors, potentially useful in treating schizophrenia .
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Antibacterial Properties: Oxadiazole-containing compounds exhibit strong activity against gram-positive bacteria by inhibiting essential enzymes like peptide deformylase .
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Antifungal Applications: Pyridine-sulfonamide scaffolds have demonstrated antifungal efficacy against Candida species .
Computational Studies
Molecular docking studies suggest that oxadiazole derivatives interact with hydrophobic pockets in target enzymes, enhancing specificity and potency .
Research Findings
Studies on related compounds provide insights into their potential:
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